

In-Depth Technical Guide: Benzamide, 2,2'-dithiobis[N-methyl-] as a Preservative

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Benzamide, 2,2'-dithiobis[N-methyl-]
Cat. No.:	B8103082

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzamide, 2,2'-dithiobis[N-methyl-], also known by its synonym dithio-2,2'-bis(N-methylbenzamide) and the identifier DTBMA, is a biocide utilized for its preservative and anti-fungal properties in various industrial applications.^[1] This technical guide provides a comprehensive overview of its chemical properties, antimicrobial efficacy, and proposed mechanisms of action, consolidating available data for researchers and professionals in drug development and material science. The document aims to present a detailed understanding of this compound's role as a preservative, supported by experimental data and methodologies.

Chemical and Physical Properties

Benzamide, 2,2'-dithiobis[N-methyl-] is a synthetic organic compound with the molecular formula C₁₆H₁₆N₂O₂S₂ and a molecular weight of approximately 332.44 g/mol.^{[2][3]} Its structure features two N-methylbenzamide moieties linked by a disulfide bond. This disulfide linkage is a key feature, believed to be central to its antimicrobial activity.

Property	Value	Reference
CAS Number	2527-58-4	[3]
Molecular Formula	<chem>C16H16N2O2S2</chem>	[2][3]
Molecular Weight	332.44 g/mol	[2][3]
Melting Point	217-219 °C	[4][5]
Boiling Point	545.9 ± 35.0 °C (Predicted)	[5]
Density	1.31 g/cm³	[4][5]
Solubility	Soluble in Methanol	[4][5]
Appearance	Off-White Solid	[5]
Storage	2-8°C, under nitrogen	[4][5]

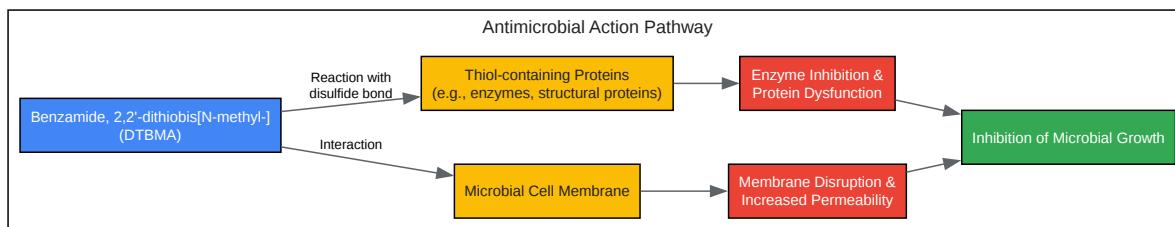
Antimicrobial Efficacy

Benzamide, 2,2'-dithiobis[N-methyl-] demonstrates broad-spectrum antimicrobial activity, inhibiting the growth of bacteria and fungi. Its efficacy is often enhanced when used in combination with other microbicides.

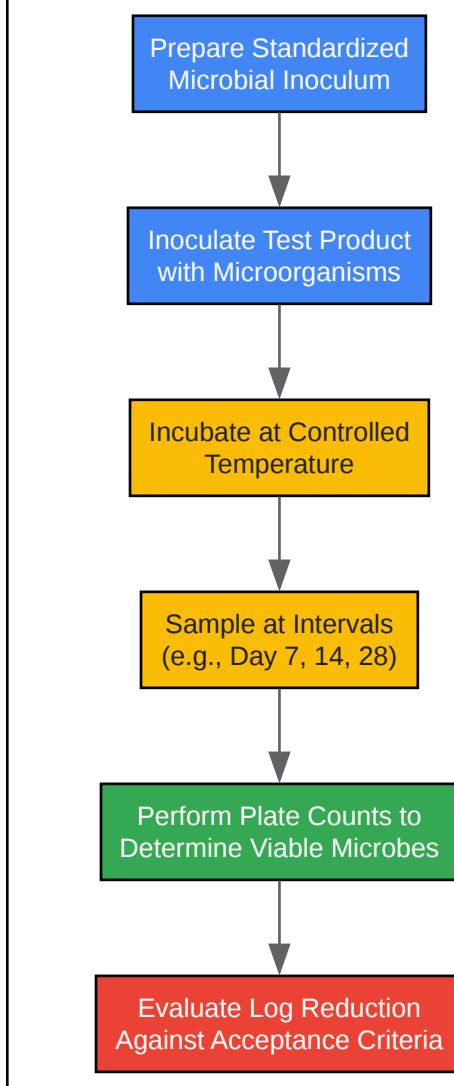
Synergistic Activity

A notable application of this compound is in synergistic microbicidal compositions. For instance, it has been shown to work effectively with 2-methyl-4-isothiazolin-3-one (MI). The following table summarizes the synergistic concentrations from a patent report.

Target Microorganism	Component A	Concentration of A (ppm)	Component B	Concentration of B (ppm)	Synergy Ratio (A:B)
Pseudomonas aeruginosa	2-methyl-4-isothiazolin-3-one (MI)	15	DTBMA	300	1:20
Candida albicans	2-methyl-4-isothiazolin-3-one (MI)	150	DTBMA	0.4	375:1


Data extracted from patent CN1307876C, which describes synergistic ratios for effective microbial inhibition.[\[6\]](#)

Mechanism of Action


The primary mechanism of action for Benzamide, 2,2'-dithiobis[N-methyl-] is reported to be its ability to react with and disrupt microbial cell membranes.[\[1\]](#)[\[2\]](#) The disulfide bond is a critical component of its activity. It is hypothesized that this bond can interact with thiol groups of proteins within the cell membrane and cytoplasm, leading to a disruption of essential cellular processes.

A related compound, 2,2'-dithiobis[N-isoleucylbenzamide], has been shown to inhibit the function of HIV nucleocapsid protein by targeting its zinc finger motifs. This suggests that aromatic disulfides like Benzamide, 2,2'-dithiobis[N-methyl-] may also exert their antimicrobial effects by interacting with microbial metalloproteins and enzymes that are crucial for cell survival.[\[7\]](#)

Below is a proposed logical workflow for the antimicrobial action of Benzamide, 2,2'-dithiobis[N-methyl-].

Preservative Efficacy Test Workflow

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,2'-dithiobis(N-methylbenzamide) [sitem.herts.ac.uk]
- 2. Dithio-2,2'-bis(N-methylbenzamide) | 2527-58-4 | FD61695 [biosynth.com]
- 3. 2,2'-dithiobis[N-methylbenzamide] | 2527-58-4 [chemicalbook.com]
- 4. 2,2'-dithiobis[N-methylbenzamide] CAS#: 2527-58-4 [m.chemicalbook.com]
- 5. 2,2'-dithiobis[N-methylbenzamide] | 2527-58-4 [amp.chemicalbook.com]
- 6. CN1307876C - Microbicide composition - Google Patents [patents.google.com]
- 7. Characterization of a novel degradation product of 2,2'-dithiobis[N-isoleucylbenzamide], an inhibitor of HIV nucleocapsid protein zinc fingers - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide: Benzamide, 2,2'-dithiobis[N-methyl-] as a Preservative]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b8103082#benzamide-2-2-dithiobis-n-methyl-as-a-preserved>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com